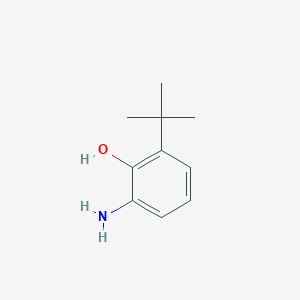

2-Amino-6-tert-butylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-amino-6-tert-butylphenol |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,11H2,1-3H3 |

InChI Key |

YYAWZRLFXBLUOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)N)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 6 Tert Butylphenol Systems

Oxidation Reactions

The oxidation of aminophenols is a complex process influenced by the oxidant, catalyst, and pH of the reaction medium. Unlike sterically hindered dialkylphenols, the presence of the amino group provides a secondary site for oxidation and can participate directly in product formation, often leading to polymerization or the formation of heterocyclic structures like phenoxazines.

Catalytic Autoxidation by Molecular Oxygen

Formation of 2,6-Di-tert-butyl-1,4-benzoquinone

The formation of 2,6-Di-tert-butyl-1,4-benzoquinone is a characteristic product of the oxidation of 2,4,6-tri-tert-butylphenol or 2,6-di-tert-butylphenol (B90309). wikipedia.org This process typically involves the oxidation of the phenol (B47542) to a phenoxy radical, followed by further steps that may include the loss of a tert-butyl group. There is no scientific literature to support the formation of this specific benzoquinone from the oxidation of 2-Amino-6-tert-butylphenol, as the amino group's presence would direct the reaction toward different products.

Oxidative Coupling to Form Diphenoquinones

Oxidative coupling of 2,6-disubstituted phenols is a standard method for synthesizing diphenoquinones. This reaction proceeds via the coupling of two phenoxy radicals, typically at the para-position. However, for o-aminophenols, oxidative coupling reactions tend to involve both the amino and hydroxyl groups, leading to complex polymeric materials or heterocyclic compounds rather than diphenoquinones. researchgate.netrsc.org No studies documenting the formation of diphenoquinones from this compound were found.

Kinetic and Mechanistic Studies of Oxidation Processes

Kinetic and mechanistic studies are contingent on defined reaction pathways and products. Given the lack of specific literature on the catalytic autoxidation of this compound to form benzoquinones or diphenoquinones, no kinetic or mechanistic data for these specific transformations can be provided. Kinetic studies on the oxidation of unsubstituted 2-aminophenol (B121084) show that the process follows first-order kinetics, but the products are phenoxazine derivatives, indicating a different mechanism. researchgate.net

Reactions with Oxidizing Agents (e.g., Hydrogen Peroxide, Halogenating Agents)

The reaction of phenols with oxidizing agents like hydrogen peroxide often generates hydroxyl radicals, leading to hydroxylation of the aromatic ring. researchgate.net For instance, the oxidation of 4-tert-butylphenol with hydrogen peroxide in the presence of titanosilicate catalysts yields 4-tert-butylcatechol. d-nb.info However, specific studies on the reaction of this compound with hydrogen peroxide or common halogenating agents are absent from the available literature. The presence of the reactive amino group would likely lead to complex product mixtures under strong oxidizing conditions.

Electrophilic and Nucleophilic Transformations

The reactivity of this compound in electrophilic and nucleophilic substitution reactions is governed by the directing effects of its substituents.

Electrophilic Substitution: The hydroxyl (-OH) and amino (-NH2) groups are both powerful activating, ortho-, para-directing groups. The tert-butyl group is a less powerful activating ortho-, para-director. The combined effect of the -OH and -NH2 groups makes the aromatic ring highly electron-rich and susceptible to electrophilic attack. The primary positions for substitution would be C4 (para to the hydroxyl group) and C5 (ortho to the amino group). Steric hindrance from the bulky tert-butyl group at C6 would likely disfavor substitution at the C5 position. Despite these theoretical predictions, specific experimental data on electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on this compound are not documented in the reviewed literature.

Nucleophilic Transformations: Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless a good leaving group is present and strong activating groups (electron-withdrawing) are in the ortho/para positions. Given that this compound is highly activated by electron-donating groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. Reactions involving the nucleophilic character of the amino group itself (e.g., acylation, alkylation) are expected, but detailed studies on these transformations for this specific compound were not found.

Electrophilic Iodination and Subsequent Solvolysis

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzene (B151609) ring of this compound. The hydroxyl (-OH) and amino (-NH2) groups are both powerful activating groups, meaning they increase the electron density of the aromatic ring and make it more susceptible to attack by electrophiles. Both are also ortho, para-directors, guiding incoming electrophiles to the positions adjacent and opposite to them on the ring. libretexts.org

In the case of this compound, the positions ortho and para to the hydroxyl group are C6, C2, and C4. The positions ortho and para to the amino group are C1, C3, and C5. The directing effects of both groups reinforce the activation of position C4. The C6 position is blocked by the bulky tert-butyl group, which provides significant steric hindrance. Therefore, electrophilic attack is strongly favored at the C4 position, which is para to the hydroxyl group and ortho to the amino group.

During electrophilic iodination, a source of electrophilic iodine (e.g., I2 in the presence of an oxidizing agent or iodine monochloride, ICl) reacts with the aromatic ring. The mechanism involves the attack of the pi-electrons of the benzene ring on the electrophile to form a resonance-stabilized carbocation known as an arenium ion. libretexts.org The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the lone pairs of the oxygen and nitrogen atoms at the ortho and para positions. A subsequent deprotonation step at C4 restores the aromaticity of the ring, yielding the final product, 4-iodo-2-amino-6-tert-butylphenol.

Subsequent solvolysis of the resulting aryl iodide is generally not a facile process. The carbon-iodine bond on an aromatic ring is very strong, and nucleophilic substitution reactions on unactivated aryl halides are difficult. Solvolysis, which involves the solvent acting as the nucleophile, would typically require harsh conditions or the presence of a transition metal catalyst to proceed. No specific studies detailing the solvolysis of 4-iodo-2-amino-6-tert-butylphenol under standard conditions have been prominently reported.

Reactions Leading to C-C and C-N Bond Formation

The functional groups of this compound serve as handles for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-N Bond Formation: A prominent application of 2-aminophenols is in the synthesis of benzoxazoles, an important class of heterocyclic compounds. mdpi.comnih.govrsc.org This transformation involves a condensation reaction between the 2-aminophenol and a suitable carbonyl-containing compound, such as a carboxylic acid, aldehyde, or acyl chloride. mdpi.comnih.gov The reaction proceeds via initial formation of a C-N bond through the attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole (B165842) ring system. A variety of catalysts, including acids and transition metals, can facilitate this process. organic-chemistry.org

Another key method for C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgrug.nl While this reaction typically couples an amine with an aryl halide, a halogenated derivative of this compound could be coupled with another amine, or the amino group of this compound itself could be coupled with an aryl halide to form a diarylamine, provided the phenolic proton is protected or a suitable base is used. beilstein-journals.orgnih.gov

C-C Bond Formation: The electron-rich phenol ring is susceptible to electrophilic substitution reactions that form C-C bonds, such as the Mannich reaction. wikipedia.orgoarjbp.com In this three-component reaction, an amine, formaldehyde, and an active hydrogen compound react to form an aminoalkylated product. wikipedia.orgorgchemres.org With this compound acting as the active hydrogen compound, it can react with formaldehyde and a primary or secondary amine. An iminium ion is generated in situ from the amine and formaldehyde, which then acts as the electrophile. The phenol ring attacks the iminium ion, typically at the sterically accessible and electronically activated C4 position, to form a new C-C bond, yielding a 4-(aminomethyl)-2-amino-6-tert-butylphenol derivative. acs.org

Redox Behavior and Ligand Non-Innocence in Metal Complexes

When this compound is deprotonated and acts as a chelating ligand in metal complexes, it exhibits rich and complex redox behavior. It is a classic example of a "non-innocent" ligand, meaning the ligand itself can actively participate in redox reactions, making the assignment of formal oxidation states to both the metal center and the ligand ambiguous. derpharmachemica.com The aminophenolate ligand can exist in three distinct, interconvertible redox states. ias.ac.in

The three primary redox levels of the coordinated aminophenolate ligand are:

Dianionic Aminophenolate (AP²⁻): This is the fully reduced, closed-shell form of the ligand.

Monoanionic π-radical Iminosemiquinonate (ISQ¹⁻): This is a one-electron oxidized, open-shell radical form.

Neutral Iminobenzoquinone (IBQ⁰): This is the two-electron oxidized, closed-shell quinoidal form.

This ability to store and release electrons allows the ligand to act as an "electron reservoir," directly participating in the reactivity of the metal complex. derpharmachemica.com For instance, in cobalt complexes, the aminophenol-derived ligand can exist as a monoanionic, open-shell radical iminosemiquinonate. nih.govacs.org The electronic structure of these complexes is highly versatile, with the ligand's redox state influencing the spin state of the cobalt center. nih.govacs.orgresearchgate.net

Similarly, iron complexes with aminophenolate ligands demonstrate this non-innocence. The ligand can be oxidized, and this ligand-centered oxidation can be crucial for reactivity, such as in reactions involving the activation of molecular oxygen. researchgate.netnih.govnih.gov The charge distribution between the metal and the ligand can lead to valence tautomers, where there is an equilibrium between different electronic isomers, for example, a Cu(II)-aminophenolate and a Cu(I)-iminosemiquinonate radical. iitkgp.ac.inrsc.org The specific redox state of the ligand can be inferred by analyzing crystallographic data, particularly the C-O, C-N, and internal ring C-C bond lengths, which change in a predictable manner with the ligand's oxidation level. nih.govacs.orgresearchgate.net

The table below summarizes the key characteristics of the different redox states of a coordinated 2-aminophenolate ligand.

Table of Mentioned Compounds

Derivatives and Functionalization Strategies of 2 Amino 6 Tert Butylphenol

Schiff Base Derivatives

Schiff bases, or azomethines, are a class of compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are commonly formed through the condensation of a primary amine with an aldehyde or ketone. saudijournals.com The presence of both an amino group and a phenolic hydroxyl group in 2-Amino-6-tert-butylphenol makes it an excellent precursor for the synthesis of Schiff base ligands.

The reaction between the primary amino group of this compound and various aldehydes leads to the formation of salicylaldimine-type Schiff bases. This condensation reaction is a fundamental method for creating ligands that can coordinate with metal ions. saudijournals.comresearchgate.net The general structure of these compounds features an imine (-C=N-) linkage, and they are noted for their applications as models for biological systems and as catalysts. researchgate.net

The reaction typically involves refluxing the aminophenol with a selected aldehyde, such as a substituted salicylaldehyde (B1680747), in a suitable solvent like ethanol. researchgate.net The resulting Schiff base often incorporates the sterically bulky tert-butyl group, which can influence the coordination geometry and stability of its subsequent metal complexes.

A common example is the reaction with salicylaldehyde or its derivatives. The hydroxyl group from the salicylaldehyde and the imine nitrogen form a common binding site for metal ions.

Table 1: Examples of Aldehydes Used in Condensation Reactions

| Aldehyde | Reactant | Resulting Schiff Base Type |

|---|---|---|

| Salicylaldehyde | 2-Aminophenol (B121084) | Salicylaldimine |

| 5-Bromosalicylaldehyde | 2-Aminophenol | Bromo-substituted Salicylaldimine researchgate.net |

| 5-Nitrosalicylaldehyde | 2-Aminophenol | Nitro-substituted Salicylaldimine researchgate.net |

This table provides examples of aldehyde types used in Schiff base synthesis. The reaction with this compound would yield analogous structures with a tert-butyl group on the phenolic ring originating from the amine.

Unsymmetrical Schiff base ligands, which contain different donor atoms and structural motifs, are central to coordination chemistry. researchgate.netuchile.cl These ligands can be synthesized using this compound as one of the building blocks. A typical strategy involves a stepwise condensation. For instance, a diamine can be reacted with one equivalent of an aldehyde to form a "half-unit," which is a singly condensed compound with a free amino group. uchile.cl This intermediate can then be reacted with a different aldehyde to yield an unsymmetrical tetradentate Schiff base.

The design of these ligands is crucial as it directly influences the structure and properties of the final metallosupramolecular architecture. nih.gov The use of precursors like this compound allows for the introduction of specific functionalities and steric constraints, enabling the targeted synthesis of complexes with desired properties, such as specific magnetic behaviors or catalytic activities. uchile.clgrafiati.com

Heterocyclic Derivatives via Annulation Reactions

Annulation reactions involving the amino and hydroxyl groups of this compound provide a direct route to various heterocyclic compounds. These reactions construct a new ring fused to the original benzene (B151609) ring.

Benzoxazoles are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. mdpi.com One of the most common and versatile methods for their synthesis is the cyclization of 2-aminophenols with various precursors. mdpi.com The reaction of this compound with aldehydes, carboxylic acids, or their derivatives under appropriate conditions leads to the formation of 7-tert-butyl-substituted benzoxazoles.

The synthesis can be achieved through several pathways, including the condensation of o-aminophenols with aldehydes, followed by cyclization. nih.govorganic-chemistry.org Various catalytic systems, including samarium triflate in aqueous media or metal-free promoters like imidazolium (B1220033) chloride, have been developed to facilitate this transformation efficiently. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired benzoxazole (B165842) derivative.

Table 2: Common Precursors for Benzoxazole Synthesis from 2-Aminophenols

| Precursor | Reaction Type | Catalyst/Conditions (Examples) |

|---|---|---|

| Aldehydes | Condensation/Cyclization | Samarium triflate, aqueous medium organic-chemistry.org |

| Carboxylic Acids | Condensation/Cyclization | Lawesson's reagent, microwave-assisted organic-chemistry.org |

| β-Diketones | Cyclization | Brønsted acid and CuI organic-chemistry.org |

This table illustrates general methods applicable to the synthesis of benzoxazoles from 2-aminophenols, including this compound.

The 1,3,4-oxadiazole (B1194373) ring is a key structural motif found in many compounds with diverse biological activities. nih.govnih.gov While a direct conversion of this compound to an oxadiazole is not typical, its structural elements, particularly the hindered phenol (B47542) moiety, can be incorporated into oxadiazole derivatives.

A common synthetic route involves the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. nih.govnih.govmdpi.com For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid can be reacted with various aryl acid hydrazides to synthesize 1,3,4-oxadiazoles bearing a 2,6-di-tert-butylphenol (B90309) group. nih.govnih.gov This strategy highlights how the stable hindered phenol unit, similar to that in this compound, can be integrated into more complex heterocyclic systems. Another method involves the condensation of semicarbazide (B1199961) with aldehydes, followed by an iodine-mediated oxidative C-O bond formation to yield 2-amino-1,3,4-oxadiazoles. researchgate.net

Triazolo-thiadiazines are fused heterocyclic systems composed of a triazole and a thiadiazine ring. mdpi.com These compounds are of interest for their wide range of therapeutic activities. mdpi.com The synthesis of this ring system is a multi-step process and does not directly start from this compound. However, functional groups derived from it could potentially be introduced onto the core heterocyclic structure.

Established synthetic routes for the triazolo[3,4-b] nih.govnih.govnih.govthiadiazine core often begin with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. These precursors are then reacted with α-halocarbonyl compounds, such as α-bromoacetophenones, to construct the thiadiazine ring. derpharmachemica.comresearchgate.net Another approach involves the reaction of thiocarbohydrazide (B147625) with α-bromo ketones to form a 2-hydrazinyl-1,3,4-thiadiazine intermediate, which is subsequently cyclized to form the fused triazole ring. mdpi.com

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Salicylaldehyde |

| Diformylphenol |

| Benzoxazole |

| Oxadiazole |

| Triazolo-thiadiazine |

| 2-Aminophenol |

| Phosphorus oxychloride |

| Thiocarbohydrazide |

| α-Bromoacetophenone |

| Samarium triflate |

| Imidazolium chloride |

| Triflic anhydride (B1165640) (Tf₂O) |

| 2-Fluoropyridine |

| Lawesson's reagent |

| Copper(I) iodide (CuI) |

| N,N'-Diacylhydrazine |

| Acid hydrazide |

| Semicarbazide |

Amide and Carbamate (B1207046) Derivatives

The functionalization of this compound at its amino group allows for the synthesis of various amide and carbamate derivatives. These transformations are fundamental in organic chemistry for modifying the properties of the parent molecule. The strategies typically involve the reaction of the nucleophilic amino group with electrophilic carbonyl compounds.

Amide Synthesis (N-Acylation): The conversion of the primary amino group of this compound into an amide linkage is a common functionalization strategy. This N-acylation can be achieved through several established synthetic methods. A highly effective method involves the reaction of the aminophenol with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, carboxylic acids can be coupled directly with the amine using a variety of coupling agents, such as carbodiimides (e.g., EDCI), which activate the carboxylic acid for nucleophilic attack. nih.gov Another approach is the oxidative amidation of aldehydes with amines, catalyzed by transition metals like copper. organic-chemistry.org While these are general and widely applicable methods for amide bond formation, specific documented research applying these techniques to this compound is not extensively reported in the literature. The steric hindrance imposed by the adjacent tert-butyl group may influence reaction conditions, potentially requiring more forcing conditions or specific catalytic systems to achieve high yields.

Carbamate Synthesis: Carbamate derivatives are typically synthesized by reacting the amino group with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. orgsyn.org This reaction introduces an alkoxycarbonyl group onto the nitrogen atom. Another prevalent method for installing a common carbamate protecting group is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which yields the N-Boc derivative. organic-chemistry.org These reactions are generally efficient for primary and secondary amines. orgsyn.org Carbamates can also be formed through reactions involving isocyanates or by the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org Similar to amide synthesis, while the general methodologies are well-established, specific examples detailing the synthesis of carbamate derivatives from this compound are not widely available.

The table below outlines a representative synthesis for an amide derivative based on general N-acylation procedures.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reaction Type |

| This compound | Acetyl Chloride | Pyridine (Base) | N-(2-hydroxy-3-tert-butylphenyl)acetamide | N-Acylation |

| This compound | Benzoic Acid | EDCI, HOBt | N-(2-hydroxy-3-tert-butylphenyl)benzamide | Amide Coupling |

| This compound | Ethyl Chloroformate | Triethylamine (Base) | Ethyl (2-hydroxy-3-tert-butylphenyl)carbamate | Carbamate Formation |

Polymeric and Oligomeric Functionalization

Incorporating the this compound moiety into polymer or oligomer structures is a strategy to impart specific properties, such as antioxidant capabilities, into the final material. The bifunctional nature of the molecule, with both an amino and a hydroxyl group, allows it to be used as a monomer or to be grafted onto existing polymer backbones.

This compound as a Monomer: Theoretically, this compound can participate in step-growth polymerization. The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the phenolic hydroxyl group could react to form polyesters or polyethers. However, the significant steric hindrance from the bulky tert-butyl group positioned ortho to both the amino and hydroxyl groups would likely impede polymerization, requiring specialized catalysts and rigorous reaction conditions to achieve high molecular weight polymers.

Grafting onto Polymer Backbones: A more common and versatile approach is the chemical grafting of hindered phenols onto existing polymers. This method creates polymeric antioxidants, where the stabilizing moiety is covalently bonded to the polymer chain. This prevents the antioxidant from migrating, leaching, or evaporating from the polymer matrix, thereby ensuring long-term stability.

A notable strategy for this type of functionalization involves the use of a bi-functional molecule that contains both a hindered phenol group and a reactive handle for grafting. In one study, a molecule combining a hindered phenol (3,5-di-tert-butyl-4-hydroxybenzoyl) with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical was synthesized. mdpi.com This bi-functional compound was then grafted onto an ethylene/α-olefin copolymer through a nitroxide radical coupling (NRC) reaction. mdpi.com The TEMPO functionality allows for the covalent attachment to the polymer backbone, effectively immobilizing the hindered phenol antioxidant. mdpi.com This "grafting-to" approach is a powerful method for the functionalization of polymers. nih.govnih.gov While this example uses a different phenol derivative, the principle demonstrates a viable and effective strategy for covalently bonding sterically hindered phenols, like this compound, to polymer chains.

The table below summarizes the components and purpose of a polymer grafting strategy based on available research.

| Polymer Backbone | Functional Molecule | Coupling Chemistry | Purpose of Functionalization | Reference |

| Ethylene/α-olefin copolymer (EOC) | 3,5-di-tert-butyl-4-hydroxybenzoyl-2,2,6,6-tetramethylpiperidine-1-oxyl (BHB-T) | Nitroxide Radical Coupling (NRC) | To create a covalently bound (polymeric) antioxidant for long-term thermal and photo-oxidative stabilization. | mdpi.com |

Coordination Chemistry and Ligand Design Principles Utilizing 2 Amino 6 Tert Butylphenol

Ligand Architectures and Denticity

The simplest and most direct application of 2-Amino-6-tert-butylphenol in coordination chemistry is as a bidentate O,N-type ligand. Upon deprotonation of the phenolic hydroxyl group and coordination of the amino nitrogen, it forms a stable five-membered chelate ring with a metal ion.

Schiff base condensation is a common strategy to create more complex bidentate ligands. For instance, the reaction of an aminophenol with an aldehyde or ketone yields an iminophenol ligand. An example is the ligand 2-(((4-trifluoromethoxy)phenylimino)methyl)-6-tert-butylphenol, which coordinates to Co(II), Ni(II), and Cu(II) ions in a bidentate fashion through the phenolate (B1203915) oxygen and the imine nitrogen. bldpharm.com In such complexes, the geometry around the metal center is influenced by the metal ion itself; for example, the Ni(II) complex adopts a square planar geometry, while the Cu(II) complex exhibits a distorted square planar geometry. bldpharm.com

The redox-active nature of the aminophenol backbone means that even in its bidentate form, the ligand can exist as a radical anion. A notable example is the iminobenzosemiquinone (ISQ) radical anion derived from 2-amino-4,6-di-tert-butylphenol (B167885), which forms stable complexes with iron(II). mdpi.com This non-innocent behavior is fundamental to the ligand's ability to act as an electron reservoir.

The this compound scaffold can be incorporated into larger, multidentate ligand systems, enhancing the stability and influencing the geometry and reactivity of the resulting metal complexes.

Tridentate Ligands: By introducing an additional donor group, tridentate ligands can be synthesized. For example, 2-(8-aminoquinolino)-4,6-di-tert-butylphenol is a potentially tridentate ligand that coordinates to metals like Mn(IV), Fe(III), and Co(III). nih.gov Similarly, Schiff bases derived from the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with substituted o-aminophenols can act as stable tridentate chelating ligands for ions like Zn(II). researchgate.net

Tetradentate Ligands: Linking two aminophenol units together can create tetradentate ligands. A well-studied example is N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, which has a tetradentate coordination mode and can stabilize various transition metals. rsc.org Another approach involves creating tripod-like structures, such as bis(2-picolyl)(2-hydroxy-3,5-di-tert-butylbenzyl)amine, which acts as a tetradentate N,N,O tripod ligand in complexes with zinc. nih.gov Salen-type quadridentate Schiff base ligands can also be synthesized, for example, by condensing 1,2-phenylenediamine with 3-tert-butyl-salicylaldehyde, leading to the formation of four-coordinated square-planar complexes. mdpi.com

Pentadentate Ligands: More complex architectures can lead to pentadentate ligands. A nine-coordinated Bismuth(III) complex has been synthesized using the pentadentate ligand 2,6-Diacetylpyridine bis(4N-Methylthiosemicarbazone), demonstrating the versatility of Schiff base chemistry in creating higher denticity ligands.

A defining feature of ligands derived from this compound is their redox activity, often referred to as "non-innocence". jocpr.comnih.gov This means the ligand can be reversibly oxidized and reduced, actively participating in the redox chemistry of the complex. These ligands can exist in at least three distinct, accessible oxidation states, allowing them to function as an electron reservoir, donating or accepting electrons during a chemical transformation.

The three primary redox levels are:

o-amidophenolate (AP²⁻): The fully reduced, dianionic state.

o-iminosemiquinonate (ISQ¹⁻)•: A one-electron oxidized, monoanionic π-radical state.

o-iminoquinone (IBQ⁰): The neutral, two-electron oxidized state.

This ability to store and transfer electrons is crucial in catalysis, as it allows the ligand to facilitate multi-electron transformations at a metal center that might otherwise be redox-restricted. nih.gov For example, a Co(II) complex can bind dioxygen reversibly through metal-ligand cooperativity, where the aminothiophenolate ligand undergoes a one-electron oxidation upon exposure to O₂. researchgate.net Similarly, a well-known tetradentate bis(o-aminophenol) ligand developed by Wieghardt's group possesses four distinct protonation states and five distinct electrochemical oxidation states, highlighting the rich redox chemistry inherent to these systems. rsc.org This electron reservoir behavior has been harnessed in palladium(II) complexes to catalyze C-C coupling reactions without the need for additional reagents. jocpr.com

Interactive Data Table: Ligand Architectures and Properties

| Ligand Type | Denticity | Example Compound | Key Feature |

| Iminophenol | Bidentate | 2-(((4-trifluoromethoxy)phenylimino)methyl)-6-tert-butylphenol | Forms simple chelate rings with transition metals. bldpharm.com |

| Iminobenzosemiquinone | Bidentate | Radical anion of 2-amino-4,6-di-tert-butylphenol | Redox-active radical ligand. mdpi.com |

| Aminoquinoline-phenol | Tridentate | 2-(8-aminoquinolino)-4,6-di-tert-butylphenol | Provides a stable tridentate coordination environment. nih.gov |

| Bis(aminophenol) | Tetradentate | N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine | Possesses multiple oxidation states, acting as an electron reservoir. rsc.org |

| Salen-type | Tetradentate | 2‐((2‐(3‐tert‐butyl‐2‐hydroxybenzylideneamino)phenylimino)methyl)‐6‐tert‐butylphenol | Forms stable square-planar complexes. mdpi.com |

Complexation with Metal Ions

The versatile electronic properties and tunable steric bulk of this compound-derived ligands make them suitable for coordinating with a wide range of metal ions, from d-block transition metals to main group elements.

Ligands based on this compound form stable complexes with numerous transition metals, often exhibiting interesting magnetic, electronic, and reactive properties.

Cobalt (Co): Co(II) complexes with non-innocent aminothiophenolate ligands demonstrate reversible binding of O₂ through metal-ligand cooperativity. researchgate.net Mononuclear Co(II) complexes with bidentate Schiff base ligands have been synthesized and characterized, typically adopting an octahedral geometry. bldpharm.com Isostructural complexes of the type M(HN₂O₂)₂ have been reported for Co, where the ligand oxidation state varies depending on the metal. rsc.org

Nickel (Ni): Nickel(II) readily forms complexes with these ligands. With the bidentate Schiff base 2-(((4-trifluoromethoxy)phenylimino)methyl)-6-tert-butylphenol, a mononuclear complex with a square planar geometry is formed. bldpharm.com Isostructural complexes with tetradentate bis(aminophenol) ligands have also been prepared. rsc.org

Copper (Cu): A variety of copper(II) complexes have been studied. Dinuclear copper(II) complexes can be synthesized using tetradentate bis(phenol) amine ligands, where the two metal centers exhibit antiferromagnetic exchange coupling. semanticscholar.org Mononuclear Cu(II) complexes with bidentate Schiff bases often show a distorted square planar geometry. bldpharm.com The reactivity of a Cu(II) bis(amidophenolate) complex with tosyl azide has also been investigated. nih.gov

Iron (Fe): Iron complexes are of particular interest due to their relevance in biological systems, such as o-aminophenol dioxygenases. mdpi.com Iron(II) complexes coordinated to the iminobenzosemiquinone (ISQ) radical ligand have been synthesized and characterized extensively. mdpi.com The reaction of Fe(II)-2-aminophenolate complexes with dioxygen can lead to either oxidative C-C bond cleavage of the aminophenol ring or oxidation of the complex itself, depending on the ligand's electronic factors. researchgate.net

Manganese (Mn): High-valent manganese complexes have been prepared using aminophenol-derived ligands. The potentially tridentate ligand 2-(8-aminoquinolino)-4,6-di-tert-butylphenol has been used to synthesize a stable Mn(IV) complex. nih.govnih.gov Unique mononuclear Mn(II) complexes have also been synthesized using compartmental Schiff base ligands derived from 3-tert-butyl-2-hydroxybenzaldehyde. researchgate.net

Palladium (Pd): Palladium(II) complexes of o-aminophenol have been shown to be highly effective catalysts for base-free and phosphine-free C-C Suzuki and Glaser-Hay coupling reactions, leveraging the electron reservoir properties of the redox-active ligand. jocpr.com

Zinc (Zn): Zinc(II) forms stable complexes with various aminophenol-derived ligands. Heteroligand Zn(II) complexes containing tridentate Schiff bases have been synthesized, where the ligand exists in its doubly deprotonated dianionic form. researchgate.net A series of zinc complexes with a tetradentate N,N,O tripod ligand has also been prepared, resulting in 5-fold coordination. nih.gov

Cadmium (Cd): Cadmium(II), a group 12 element, forms complexes with related Schiff base and phenolate ligands. researchgate.netresearchgate.net For example, cadmium complexes based on 3,6-di-tert-butyl-o-benzoquinone, the oxidized form of a related phenol (B47542), have been synthesized and structurally characterized. researchgate.net Cd(II) ions typically form octahedral complexes with amino acids and peptides, involving coordination through amino and carboxylate groups. nih.gov

Tin (Sn): Organotin(IV) complexes have been synthesized with thio-Schiff bases bearing 2,4-di-tert-butylphenol fragments. mdpi.com X-ray analysis of these compounds reveals six-coordinated tin centers with a distorted trigonal bipyramidal geometry. mdpi.com Tin(II) complexes with both imine and amine Schiff-base ligands have also been prepared and characterized. rsc.org

The use of redox-active aminophenol ligands extends to main group metals, opening avenues for new reactivity. nih.gov While complexes with Bi(V) are not commonly reported, Bismuth(III) readily forms complexes with Schiff bases and related molecules. Bi(III) complexes with Schiff bases bearing sterically hindered phenolic moieties have been synthesized and characterized. nih.govsemanticscholar.org The synthesis of Bi(III) complexes derived from various α-amino acids has also been achieved, although they are sensitive to hydrolysis. rsc.orgrsc.org The compound Bismuth tris(2,4,6-tritert-butylphenolate) has been documented, confirming the ability of bismuth to coordinate with sterically demanding phenolate ligands. nih.gov These complexes are being investigated for their potential antimicrobial properties. nih.gov

Interactive Data Table: Metal Complexation Summary

| Metal Ion | Oxidation State | Ligand Type | Coordination Geometry/Key Feature |

| Co(II) | +2 | Bidentate Schiff Base | Octahedral bldpharm.com |

| Ni(II) | +2 | Bidentate Schiff Base | Square Planar bldpharm.com |

| Cu(II) | +2 | Tetradentate bis(phenol) | Dinuclear, antiferromagnetically coupled semanticscholar.org |

| Fe(II) | +2 | Bidentate Iminosemiquinone | Models for o-aminophenol dioxygenases mdpi.com |

| Mn(IV) | +4 | Tridentate Aminoquinoline-phenol | Stable high-valent complex nih.gov |

| Pd(II) | +2 | Bidentate Aminophenol | Catalysis of C-C coupling reactions jocpr.com |

| Zn(II) | +2 | Tetradentate Tripod Ligand | 5-coordinate nih.gov |

| Cd(II) | +2 | o-benzoquinone | Forms complexes with related redox-active ligands researchgate.net |

| Sn(IV) | +4 | Tridentate Thio-Schiff Base | Distorted trigonal bipyramidal mdpi.com |

| Bi(III) | +3 | Schiff Base | Forms complexes with hindered phenolic ligands nih.govsemanticscholar.org |

Group 4 Metal Alkoxide Complexes (e.g., Ti, Zr, Hf)

The reaction of aminophenol-type ligands with Group 4 metal alkoxides, such as titanium, zirconium, and hafnium alkoxides, is a common method for synthesizing metal-aminophenolate complexes. While direct studies on this compound are not extensively documented, the chemistry of structurally similar ligands provides significant insights. For instance, the alcoholysis of Zr(OiPr)₄(HOiPr) or Hf(OiPr)₄(HOiPr) with tridentate amine biphenolate ligands leads to the formation of five- or six-coordinate zirconium and hafnium complexes rsc.org. Similarly, a range of Ti(IV), Zr(IV), and Hf(IV) complexes have been synthesized through the complexation of [NNO]-type tridentate Schiff base ligands with suitable Group 4 metal alkoxides rsc.orgresearchgate.net.

The steric and electronic properties of the aminophenol ligand play a crucial role in determining the structure and reactivity of the resulting metal alkoxide complex. The presence of a bulky tert-butyl group at the ortho position to the hydroxyl group, as in this compound, is expected to influence the coordination environment around the metal center significantly. Bulky substituents can favor the formation of monomeric species by preventing oligomerization ubc.camdpi.com. For example, the reaction of bulky bis(o-aminophenol) ligands with Ti(OtBu)₄ and Zr(OtBu)₄ precursors exclusively yields monomeric complexes, whereas less sterically hindered precursors like Ti(OiPr)₄ can form both mononuclear and dinuclear species depending on the reaction stoichiometry mdpi.com.

These Group 4 metal-aminophenolate complexes have shown considerable promise as catalysts, particularly in polymerization reactions. For instance, zirconium and hafnium complexes with N-alkyl substituted amine biphenolate ligands are active catalysts for the ring-opening polymerization of ε-caprolactone rsc.org. Furthermore, Ti(IV), Zr(IV), and Hf(IV) complexes derived from [NNO]-type Schiff base ligands are highly active for the ring-opening polymerization of both ε-caprolactone and rac-lactide rsc.orgresearchgate.net.

Structural Features of Metal-Aminophenolate Complexes

The coordination of aminophenolate ligands to metal centers gives rise to a variety of structural motifs, influenced by the nature of the ligand, the metal ion, and the reaction conditions.

Mononuclear and Binuclear Species

Both mononuclear and binuclear complexes are commonly observed for Group 4 metals with aminophenolate-type ligands. The formation of one over the other is often dictated by the stoichiometry of the reactants and the steric bulk of the ligands and metal precursors mdpi.comresearchgate.net.

Mononuclear Complexes: In these species, a single metal center is coordinated by one or more aminophenolate ligands. The use of sterically demanding ligands, such as those with tert-butyl groups, often favors the formation of discrete, monomeric complexes ubc.camdpi.com. For example, studies on bis(amidate)-bis(amido) Ti and Zr complexes show that the amidate ligands bind in a bidentate fashion to a single metal center, resulting in monomeric species ubc.ca.

Binuclear Complexes: In binuclear structures, two metal centers are typically bridged by one or more ligands or parts of a ligand. For instance, dinuclear Ti(IV), Zr(IV), and Hf(IV) complexes have been reported where the metal centers are connected by two bridging alkoxy groups rsc.orgresearchgate.net. The ligand-to-metal ratio can also direct the formation of binuclear species. A 1:2 ligand-to-metal ratio can lead to the formation of a dinuclear complex where the ligand bridges the two metal centers mdpi.com.

The interconversion between mononuclear and binuclear forms can sometimes be achieved by simply altering the stoichiometry of the reactants in the solution mdpi.com.

Geometric Configurations (e.g., Pseudo Octahedral, Trigonal Bipyramidal, Square Pyramidal)

The coordination geometry around the metal center in these complexes is a key determinant of their reactivity. For Group 4 metal-aminophenolate complexes, a distorted or pseudo-octahedral geometry is frequently observed.

In six-coordinate complexes, the ligands arrange around the central metal atom to form an octahedron. However, due to the constraints of the ligand bite angle and steric interactions between ligands, this geometry is often distorted. For example, dinuclear Ti(IV), Zr(IV), and Hf(IV) complexes with [NNO]-type ligands adopt a distorted octahedral geometry around each metal center rsc.orgresearchgate.net. Similarly, six-coordinate zirconium and hafnium complexes with bidentate diarylamido-phosphine ligands are best described as having a distorted octahedral geometry researchgate.net. The coordination of prochiral tridentate aminophenolate ligands to a metal can also lead to conceivable cis- and trans-isomers within an octahedral framework researchgate.net.

Chiral Ligand Design for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Aminophenols are valuable scaffolds for the design of such ligands researchgate.net. The introduction of chirality into a ligand modifies the coordination environment of the metal center, which in turn can direct the stereochemical outcome of a catalytic reaction nih.gov.

This compound can serve as a precursor for chiral ligands in several ways. Chirality can be introduced by modifying the amino group with a chiral substituent or by incorporating the aminophenol unit into a larger, inherently chiral framework, such as one based on a BINOL (1,1'-bi-2-naphthol) structure nih.govnih.gov. The combination of the stereogenic element with the steric bulk of the tert-butyl group can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

Optically active C₂-symmetric bis(aminophenols), for example, have been prepared by condensing diamines with 3,5-di-tert-butylcatechol, demonstrating the feasibility of creating complex chiral architectures from substituted phenols nih.gov. Such ligands, when complexed to a metal, can effectively catalyze asymmetric transformations. While the primary focus has often been on late transition metals, Group 4 metals are also viable candidates for asymmetric catalysis, particularly in reactions like hydroamination rsc.org. The design principles for these ligands often rely on creating a rigid and sterically defined environment that forces substrates to approach the metal center in a specific orientation.

Catalytic Applications of 2 Amino 6 Tert Butylphenol Derived Systems

Oxidation Catalysis

Iron complexes incorporating ligands derived from 2-amino-6-tert-butylphenol are effective in mediating oxidation reactions. These systems are particularly adept at activating molecular oxygen to facilitate substrate oxidation, mimicking the function of certain metalloenzymes, and catalyzing the cleavage of carbon-carbon bonds.

Dioxygen Activation and Substrate Oxidation

Metal complexes derived from substituted 2-aminophenols are of significant interest due to their ability to activate dioxygen for substrate oxidation. rsc.org Iron(II) complexes featuring 2-amino-4-tert-butylphenolate and 2-amino-4,6-di-tert-butylphenolate ligands react with dioxygen, leading to the oxidative aromatic ring fission of the coordinated aminophenol. rsc.org The electronic properties of the aminophenolate ligand are crucial; electron-donating groups, such as tert-butyl, promote the oxygenolytic aromatic ring cleavage. rsc.org In contrast, ligands with electron-withdrawing groups, like a nitro group, may only undergo metal-based oxidation to form a stable iron(III) species without further reaction with dioxygen. rsc.org

The reaction of a cupric-superoxo complex with para-substituted 2,6-di-tert-butylphenols results in the formation of 2,6-di-tert-butyl-1,4-benzoquinone (DTBQ), showcasing substrate oxidation. acs.org This process highlights the ability of these systems to activate dioxygen and transfer oxygen atoms to a substrate.

Mimicking Enzymatic Dioxygenases (e.g., 2-aminophenol (B121084) dioxygenases)

A significant application of these systems is in modeling the active sites and functions of nonheme iron enzymes, such as 2-aminophenol dioxygenases (APDO). nih.govnih.gov These enzymes catalyze the oxidative cleavage of C-C bonds in aromatic rings, a key step in the biodegradation of various compounds. rsc.org

Synthetic iron(II) complexes with ligands like 4,6-di-tert-butyl-2-aminophenolate have been shown to be effective functional mimics of APDO. nih.gov Upon exposure to oxygen, these complexes facilitate the oxidative C-C bond cleavage of the aminophenolate ligand, which then cyclizes to form substituted 2-picolinic acids, mirroring the enzymatic reaction product. rsc.orgnih.gov The design of these model complexes allows for the modulation of stereoelectronic factors to better replicate the function of the native enzyme. rsc.org Studies on these mimics provide valuable insights into the mechanism of aromatic ring cleavage and have led to the spectroscopic characterization of key oxygenated intermediates. nih.gov

Table 1: Functional Mimics of 2-Aminophenol Dioxygenase

| Complex/System | Substrate (Ligand) | Product(s) | Key Finding |

|---|---|---|---|

| Iron(II) with 2-amino-4,6-di-tert-butylphenolate | Coordinated 2-aminophenol | 4,6-di-tert-butyl-2-picolinic acid, 4,6-di-tert-butyl-2H-pyran-2-one | Successfully mimics the C-C bond cleavage function of APDO. rsc.org |

| Iron(II) with 2-amino-4-tert-butylphenolate | Coordinated 2-aminophenol | Substituted 2-picolinic acids | Demonstrates functional APDO mimicry and allows for the study of reaction intermediates. nih.gov |

| Iron(II) with 2-amino-4-nitrophenolate | Coordinated 2-aminophenol | Stable Iron(III)-amidophenolate | Electron-withdrawing groups prevent the C-C bond cleavage reaction. rsc.org |

Catalytic C-C Bond Cleavage

The catalytic cleavage of carbon-carbon bonds is a challenging but important transformation. Systems derived from this compound have demonstrated this capability, particularly in the context of mimicking dioxygenase enzymes. rsc.orgnih.gov

Iron(II) complexes containing 2-amino-4-tert-butylphenolate and 2-amino-4,6-di-tert-butylphenolate ligands undergo regioselective oxidative C-C bond fission upon reaction with dioxygen. rsc.org The cleavage occurs within the aromatic ring of the aminophenolate ligand itself. The reaction with the 2-amino-4,6-di-tert-butylphenol (B167885) complex, for instance, yields a mixture of 4,6-di-tert-butyl-2H-pyran-2-one and 4,6-di-tert-butyl-2-picolinic acid. rsc.org This reactivity underscores the importance of the ligand's electronic structure, as electron-donating tert-butyl groups are essential for the cleavage to occur. rsc.org The presence of an –NH2 group on the substituted 2-aminophenol is also critical for this reactivity. rsc.org

Polymerization Catalysis

Metal complexes incorporating aminophenoxide ligands, including those derived from this compound, are effective catalysts for ring-opening polymerization (ROP). They are particularly useful for the polymerization of cyclic esters like lactide and ε-caprolactone, offering pathways to biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).

Ring-Opening Polymerization (ROP) (e.g., Lactide, ε-Caprolactone)

Zinc and magnesium complexes supported by aminophenolate ligands have been extensively studied as initiators for the ROP of lactide. nih.govresearchgate.netnih.gov These complexes demonstrate good catalytic performance, effectively converting lactide into polylactide. nih.govrsc.org The steric and electronic properties of the aminophenolate ligand significantly influence the polymerization process and the properties of the resulting polymer. researchgate.netnih.gov For instance, zinc complexes have been shown to produce polymers with good molecular weight control and relatively narrow polydispersity indices (PDIs). nih.govresearchgate.net

The catalytic activity can be tuned by modifying the substituents on the ligand. The introduction of bulky groups on the phenoxy part of the ligand can sometimes decrease catalytic activity but may enhance the stereoselectivity of the polymerization. nih.gov These catalysts are also effective for the ROP of other cyclic esters, such as ε-caprolactone. nih.govnih.gov

Table 2: ROP of Lactide by Aminophenolate-Based Catalysts

| Metal Center | Ligand Type | Monomer | Key Performance Metrics |

|---|---|---|---|

| Zinc | Aminophenoxide | L-Lactide | Good molecular weight control, narrow PDIs. nih.govresearchgate.net |

| Magnesium | Aminophenoxide | L-Lactide | Effective in forming polylactides with good conversions. nih.govresearchgate.net |

| Zinc | Claw-type Aminophenolate | rac-Lactide | Ligand's steric/electronic properties influence activity and selectivity. nih.gov |

| Magnesium/Zinc | Tridentate NNO Ligand | rac-Lactide | Capable of living/controlled polymerization. rsc.org |

Development of "Living" and "Immortal" Polymerization Systems

A key goal in polymer chemistry is the development of "living" polymerization systems, which are characterized by the absence of chain termination or transfer steps. uberresearch.com This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. uberresearch.com Catalysts derived from this compound and related aminophenols have contributed to the development of such controlled polymerization systems. rsc.org

The concept can be extended to "immortal" polymerization, a process where chain transfer agents are intentionally added, but the polymerization retains its living character. iaamonline.orgcmu.edu In immortal ROP, a protic source like an alcohol can act as a chain transfer agent, allowing for the production of a larger number of polymer chains from a single batch of initiator. iaamonline.orgcmu.edu This method is highly efficient for synthesizing end-functionalized polymers with controlled molecular weights. cmu.edu Magnesium and zinc complexes with certain NNO ligands have shown the ability to catalyze the living/controlled ROP of rac-lactide, as evidenced by the linear relationship between monomer conversion and the number-average molecular weight of the polymer. rsc.org

C-N and C-C Bond Forming Reactions in Organometallic Systems

Organometallic complexes derived from aminophenolic ligands are widely recognized for their catalytic prowess in cross-coupling reactions, which are fundamental to modern synthetic chemistry for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, typically rely on palladium, copper, or nickel catalysts. The ligands coordinated to the metal center, often Schiff bases or other multidentate structures formed from aminophenols, are crucial for stabilizing the catalyst, modulating its reactivity, and influencing the efficiency and selectivity of the reaction.

However, specific studies detailing the performance of catalysts derived directly from this compound in these C-C and C-N bond forming reactions are not prominently available in the reviewed literature. Consequently, the creation of a data table with specific substrates, reaction conditions, and yields for this particular catalytic system cannot be accurately compiled.

Small Molecule Activation (e.g., NO2)

The activation of small, relatively inert molecules is a significant challenge in chemistry, with important implications for environmental and biological processes. Metal complexes, particularly those that can undergo redox changes, are often employed to bind and activate these molecules. For instance, the activation and reduction of nitrogen oxides (NOx), such as nitrogen dioxide (NO2), are critical areas of research. Aminophenol-based ligands can create specific coordination environments around a metal ion (like copper or iron) that facilitate the binding and subsequent transformation of small molecules.

Despite the general interest in this field, specific research detailing the use of this compound-derived complexes for the activation of NO2 could not be identified. The scientific literature focuses on other ligand systems for this purpose, and as a result, detailed findings and data tables for this specific application are unavailable.

Mechanistic Investigations of 2 Amino 6 Tert Butylphenol in Chemical Processes

Reaction Kinetics and Rate Dependency Studies

The kinetics of oxidation reactions involving substituted phenols are highly dependent on several factors, including pH, the concentration of catalysts, and the partial pressure of reactants like dioxygen. While specific kinetic data for 2-amino-6-tert-butylphenol is not extensively detailed in the available literature, valuable inferences can be drawn from studies on structurally similar compounds, such as other substituted aminophenols and tert-butylated phenols.

Catalyst Concentration: In metal-catalyzed oxidations, the concentration of the catalyst is a key determinant of the reaction rate. In the copper-catalyzed aerobic oxidation of 2-aminophenol (B121084), kinetic studies demonstrate a dependency on the catalyst concentration. rsc.org The reaction rate typically increases with higher concentrations of the catalyst, as this increases the number of active sites available for substrate binding and activation. For instance, the oxidation of phenols by heterodinuclear Cu(III)(μ-O)2Ni(III) complexes shows a second-order rate constant, with the rate increasing proportionally with the substrate concentration. nih.gov

Dioxygen Pressure: In aerobic oxidation reactions, the concentration or partial pressure of dioxygen is a critical parameter. The activation of dioxygen is often a rate-determining step in catalytic cycles involving metal complexes. iitkgp.ac.in A "Cu(I)–(substrate radical)" species is believed to promote dioxygen activation in the oxidation of aminophenols. rsc.orgiitkgp.ac.in Therefore, an increase in dioxygen pressure would generally lead to an increased reaction rate, up to a point where another step in the mechanism becomes rate-limiting.

Below is a table summarizing the general influence of these factors on the oxidation of substituted phenols, which can be extrapolated to this compound.

| Parameter | General Effect on Reaction Rate | Rationale |

|---|---|---|

| Increasing pH | Increases Rate | Facilitates deprotonation to the more reactive phenoxide anion. nih.gov |

| Increasing Catalyst Concentration | Increases Rate | Provides more active sites for the reaction. nih.gov |

| Increasing Dioxygen Pressure | Increases Rate | Enhances the rate of dioxygen activation, which is often a key step. iitkgp.ac.in |

Intermediates and Transition States

A central feature in the oxidation of hindered phenols is the formation of a phenoxyl radical. The oxidation of this compound proceeds via the loss of a hydrogen atom from the hydroxyl group, generating a 2-amino-6-tert-butylphenoxyl radical.

The stability of this radical is significantly influenced by two main factors:

Steric Hindrance : The bulky tert-butyl group at the ortho position provides considerable steric shielding. mdpi.com This steric hindrance protects the radical center from reacting with other molecules, thereby increasing its lifetime. mdpi.com Many sterically encumbered phenoxyl radicals can be stable in solution under anaerobic conditions. nih.gov For example, the 2,4,6-tri-tert-butylphenoxyl radical can be isolated as stable blue crystals. rsc.orgrsc.org

Resonance Delocalization : The unpaired electron of the phenoxyl radical is not localized on the oxygen atom but is delocalized across the aromatic ring. The amino group at the other ortho position can also participate in this delocalization, further stabilizing the radical intermediate.

The formation of the phenoxyl radical can occur through direct hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism. nih.govacs.org

In metal-catalyzed reactions, this compound can act as a ligand, binding to the metal center through its amino and deprotonated hydroxyl groups. The oxidation process can involve the formation of cationic metal intermediates. For example, in reactions involving iron complexes, an Fe(II) center can be coordinated to an iminobenzosemiquinone (ISQ) radical anion derived from a substituted 2-aminophenol. nih.govmarquette.edu One-electron oxidation of such complexes can yield intermediates with electronic configurations between Fe(III)-ISQ and Fe(II)-iminobenzoquinone (IBQ). nih.govmarquette.edu These intermediates highlight the ability of o-amidophenolates to exist in multiple oxidation states. nih.gov Oxidative coupling of phenols catalyzed by transition metals like vanadium can also proceed through intermediates where the phenolic substrate coordinates to the metal center, forming a phenoxide complex before oxidation. wikipedia.org

While specific studies on the electrophilically assisted solvolysis of this compound are not prominent, the principles can be inferred from the general reactivity of substituted phenols. The electron-rich aromatic ring, activated by both the hydroxyl and amino groups, is susceptible to electrophilic attack. In an acidic medium (solvolysis conditions), the amino group would be protonated, altering its electronic effect. An electrophile would likely attack the para position relative to the hydroxyl group. If this position is blocked, attack at other ortho positions may occur, though this is sterically hindered by the tert-butyl group. The stability of any resulting carbocation intermediate (a key feature of electrophilic aromatic substitution) would be influenced by the substituents present.

Ligand-Mediated and Metal-Centered Redox Processes

This compound is a "redox non-innocent" ligand, meaning that in its metal complexes, it is not just a passive scaffold for the metal ion but can actively participate in redox reactions. derpharmachemica.com This leads to ambiguity in assigning formal oxidation states to the metal and the ligand, as redox changes can be centered on either. derpharmachemica.com

Metal-Centered Redox : In this process, the metal ion changes its oxidation state during the reaction. For example, a Cu(II) complex might be reduced to Cu(I) upon oxidizing the substrate.

Ligand-Centered Redox : Here, the ligand is oxidized or reduced while the metal's oxidation state remains unchanged. For this compound, this would involve the ligand being oxidized from its dianionic amidophenolate form to a monoanionic iminosemiquinonate radical, or further to a neutral iminoquinone form. derpharmachemica.com

Studies on iron and copper complexes with aminophenol-based ligands have shown that both scenarios are possible. For example, iron(II) complexes with an iminobenzosemiquinone radical ligand have been synthesized, demonstrating a ligand-centered radical. nih.gov In some copper-catalyzed oxidations of 2-aminophenol, an intramolecular charge distribution leads to a "Cu(I)–(substrate radical)" tautomer, indicating an electron transfer from the substrate (ligand) to the metal. rsc.orgiitkgp.ac.in The choice between a metal-centered or ligand-centered process depends on the specific metal, the other ligands present, and the reaction conditions.

Influence of Substituents on Reaction Mechanism

The substituents on the phenol (B47542) ring, particularly the tert-butyl and amino groups, exert profound control over the reaction mechanism.

Tert-butyl Group: The primary influence of the tert-butyl group is steric. Its large size provides significant steric hindrance around the adjacent hydroxyl group and the ortho position of the aromatic ring. mdpi.com

Steric Hindrance : This slows down reactions that require attack at or near the hydroxyl group or the ortho-carbon. mdpi.com It is a key factor in stabilizing the phenoxyl radical intermediate by preventing dimerization or other termination reactions. mdpi.com

Electronic Effect : The tert-butyl group is also an electron-donating group through the inductive effect (+I effect). mdpi.com This increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack and easier to oxidize. mdpi.com It also helps to stabilize radical and cationic intermediates.

Amino Group: The amino group (-NH2) at the ortho position also has significant electronic and steric effects.

Electronic Effect : The amino group is a strong electron-donating group through resonance (+M effect), which powerfully activates the aromatic ring towards oxidation and electrophilic substitution.

Coordinating Ability : The amino group can coordinate to metal catalysts, positioning the molecule for efficient intramolecular reactions. This is a key feature in the function of aminophenol-based ligands in catalysis. derpharmachemica.com

The combined effects of these two groups in this compound create a molecule that is readily oxidizable, forms a relatively stable radical intermediate, and can act as an effective ligand in catalytic processes.

| Substituent | Type of Effect | Influence on Reaction Mechanism |

|---|---|---|

| Tert-butyl Group | Steric | Hinders attack at the ortho position and hydroxyl group; stabilizes the phenoxyl radical. mdpi.com |

| Electronic (+I) | Increases electron density on the ring, facilitating oxidation; stabilizes cationic intermediates. mdpi.com | |

| Amino Group | Electronic (+M) | Strongly activates the ring towards oxidation and electrophilic attack. |

| Coordination | Acts as a binding site for metal catalysts, influencing catalytic pathways. derpharmachemica.com |

Advanced Spectroscopic and Computational Elucidation of 2 Amino 6 Tert Butylphenol Systems

Spectroscopic Characterization Techniques

The elucidation of the structural and electronic properties of 2-Amino-6-tert-butylphenol is achieved through a combination of spectroscopic methods. Each technique probes different aspects of the molecule's quantum mechanical states, from nuclear spin environments to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the tert-butyl protons, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the steric bulk of the tert-butyl group.

The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The tert-butyl group will present a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3-1.4 ppm) due to the shielding effect of the sp³ hybridized carbon atoms. The chemical shifts of the -NH₂ and -OH protons are variable and depend on factors such as solvent and concentration, often appearing as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum of this compound would display signals for the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The aromatic carbons attached to the electron-donating -NH₂ and -OH groups are expected to be shielded and appear at higher fields compared to the other aromatic carbons.

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| tert-Butyl (CH₃) | ~1.4 (s, 9H) | ~30 |

| tert-Butyl (C) | - | ~35 |

| Aromatic CH | ~6.6-7.2 (m, 3H) | ~115-125 |

| C-NH₂ | - | ~135-145 |

| C-OH | - | ~145-155 |

| NH₂ | Variable (broad s, 2H) | - |

| OH | Variable (broad s, 1H) | - |

Note: The predicted chemical shifts are based on typical values for similar substituted phenols and are subject to solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key vibrational frequencies are expected for the O-H and N-H stretching vibrations, which typically appear as broad bands in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the tert-butyl group are observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations are expected in the 1200-1350 cm⁻¹ range, while the C-N stretching vibration appears around 1250-1350 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3500 | Strong, Broad |

| N-H Stretch | 3300-3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch | 1200-1300 | Strong |

| O-H Bend | 1300-1400 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the benzene ring. The presence of the amino and hydroxyl groups, which are strong auxochromes, causes a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene.

For aminophenols, electronic transitions can be influenced by the solvent polarity and pH. researchgate.net In neutral solvents, one would expect to observe absorption bands in the range of 270-300 nm. The extent of conjugation and the electronic nature of the substituents play a crucial role in determining the exact position and intensity of the absorption maxima (λmax). utoronto.ca

| Electronic Transition | Expected λmax (nm) | Solvent Dependence |

| π → π | ~280-290 | Moderate |

| n → π | ~300-320 | High |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion (M⁺) peak. A key fragmentation pathway for tert-butyl substituted phenols is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. researchgate.net Further fragmentation could involve the loss of the entire tert-butyl group. The presence of the amino group follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Alpha-cleavage next to the amino group is a common fragmentation pathway for amines. libretexts.orgyoutube.com

| Ion (m/z) | Proposed Identity | Fragmentation Pathway |

| 165 | Molecular Ion [M]⁺ | - |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical |

| 108 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, its oxidation can lead to the formation of a stable phenoxyl radical. The EPR spectrum of this radical would provide information about the distribution of the unpaired electron density within the molecule.

The EPR spectrum of the 2-amino-6-tert-butylphenoxyl radical is expected to exhibit hyperfine coupling to the nitrogen nucleus of the amino group and the protons on the aromatic ring. The hyperfine splitting pattern for a similar 2,6-di-tert-butyl 4-amino-phenoxyl radical shows coupling to the amino nitrogen and the two meta protons. uam.es A similar pattern would be anticipated for the radical of this compound, with the magnitude of the hyperfine coupling constants reflecting the spin density at each nucleus.

Rotational Spectroscopy and Microwave Spectroscopy

Rotational and microwave spectroscopy are high-resolution techniques used to determine the precise molecular geometry and rotational constants of molecules in the gas phase. libretexts.org These methods rely on the absorption of microwave radiation, which induces transitions between quantized rotational energy levels. A molecule must possess a permanent dipole moment to be active in microwave spectroscopy. This compound has a permanent dipole moment and is therefore a suitable candidate for such studies.

Studies on related molecules like phenol (B47542) and 2,6-di-tert-butylphenol (B90309) have provided detailed structural information, including bond lengths and angles, as well as insights into internal motions such as the torsion of the hydroxyl group. acs.orgunibo.it For this compound, rotational spectroscopy could precisely determine the geometry of the molecule, including the orientation of the amino and tert-butyl groups relative to the phenyl ring and the hydroxyl group.

Magnetic Moment Measurements

Magnetic moment measurements are a critical tool for characterizing the electronic structure of metal complexes derived from this compound, particularly those involving transition metals with unpaired electrons. The effective magnetic moment (µ_eff) provides insight into the number of unpaired electrons, their spin state (high-spin vs. low-spin), and the coordination geometry of the central metal ion. These measurements are typically performed on solid samples over a range of temperatures using techniques such as the Gouy method or a Superconducting Quantum Interference Device (SQUID) magnetometer.

The experimental magnetic moment is often compared to the theoretical "spin-only" value (µ_s.o.), which can be calculated using the formula µ_s.o. = √[n(n+2)], where 'n' is the number of unpaired electrons. Deviations from the spin-only value can indicate an orbital contribution to the magnetic moment, which is dependent on the symmetry of the metal's environment.

For instance, Co(II) complexes in an octahedral field typically exhibit µ_eff values in the range of 4.3–5.2 Bohr Magnetons (B.M.), which is significantly higher than the spin-only value for three unpaired electrons (3.87 B.M.) due to a substantial orbital contribution. researchgate.net Similarly, octahedral Ni(II) complexes generally show magnetic moments between 2.8 and 3.5 B.M., consistent with two unpaired electrons. researchgate.net Cu(II) complexes, with one unpaired electron, are expected to have a magnetic moment slightly above the spin-only value of 1.73 B.M. researchgate.net

| Metal Ion | d-Electron Configuration | Unpaired Electrons (n) | Spin-Only Value (µ_s.o.) [B.M.] | Typical Experimental Range (Octahedral) [B.M.] |

|---|---|---|---|---|

| Mn(II) | d⁵ | 5 | 5.92 | 5.84 - 6.0 researchgate.netnih.gov |

| Co(II) | d⁷ | 3 | 3.87 | 4.3 - 5.2 researchgate.net |

| Ni(II) | d⁸ | 2 | 2.83 | 2.8 - 3.5 researchgate.net |

| Cu(II) | d⁹ | 1 | 1.73 | 1.7 - 2.2 researchgate.netnih.gov |

Diffraction Techniques for Solid-State Structure

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique is invaluable for characterizing Schiff base ligands derived from this compound and their metal complexes, providing unambiguous information on bond lengths, bond angles, coordination geometries, and intermolecular interactions such as hydrogen bonding.

In a typical SC-XRD experiment, a single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The data are then processed to generate an electron density map, from which the crystal structure is solved and refined.

For example, the structure of a Mn(III) coordination polymer derived from a related Schiff base, 2-((2-hydroxyethylimino)methyl)-6-methoxyphenol, was determined by SC-XRD. journalirjpac.com The analysis revealed a monoclinic crystal system (space group P2₁/n) with a slightly distorted octahedral geometry around the hexacoordinated Mn(III) center. journalirjpac.com Such studies confirm the coordination mode of the ligand and reveal how individual complex units assemble into larger polymeric structures. journalirjpac.com Similarly, analysis of a silver(I) coordination polymer showed an orthorhombic crystal system where bridging ligands create a 1D chain. mdpi.com

| Parameter | [{Mn(μ–HL)₂}(C₂N₃)]ₙ journalirjpac.com | [Ag₂(L)₂(NO₃)]ₙ(NO₃)ₙ mdpi.com |

|---|---|---|

| Compound Formula | C₁₈H₂₀MnN₅O₆ | C₄H₈Ag₂N₁₀O₆ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pccn |

| a (Å) | 5.8172 (3) | 6.9769 (1) |

| b (Å) | 11.8695 (7) | 12.9067 (1) |

| c (Å) | 17.2616 (11) | 27.7850 (2) |

| β (°) | 96.565 (6) | 90 |

| Volume (ų) | 1178.57 (12) | 2502.00 (4) |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. nih.gov Instead of a single crystal, a fine powder of the material is analyzed to obtain a diffraction pattern that serves as a fingerprint for a specific crystalline phase. nih.gov PXRD is essential for phase identification, assessing sample purity, and studying crystalline polymorphism—the existence of multiple crystal forms of the same compound. nih.gov

While SC-XRD provides the detailed structure of one crystal, PXRD confirms the bulk sample consists of that same crystalline phase. It is also the primary tool for solving crystal structures when suitable single crystals cannot be grown, a common challenge with coordination polymers. In such cases, high-resolution synchrotron PXRD data can be used for structure determination. rsc.org

For example, PXRD studies on related bulky phenol derivatives, such as 2,2′-Thiobis(4-methyl-6-tert-butylphenol) and 2,2′-Methylenebis(4-methyl-6-tert-butylphenol), were used to identify their respective crystal systems (monoclinic and orthorhombic) and refine their unit cell parameters. researchgate.net Such analyses are crucial for distinguishing between different polymorphs which may have different physical properties. researchgate.net

Computational Chemistry Approaches

Density Functional Theory (DFT) has become a powerful computational tool for investigating the properties of molecular systems. tandfonline.com By approximating the many-body electronic Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. tandfonline.com For systems involving this compound, DFT calculations are often used to complement experimental data from techniques like X-ray diffraction.

A common application is to optimize the molecular geometry of a compound in the gas phase and compare the calculated bond lengths and angles with those determined experimentally in the solid state by SC-XRD. A close agreement between theoretical and experimental values validates the chosen computational model. For instance, a study on the Schiff base (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol used the B3LYP functional to optimize its structure. The calculated parameters showed good agreement with the crystal structure data. nih.gov

Furthermore, DFT provides crucial insights into the electronic structure by calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability. nih.gov For the aforementioned Schiff base, the calculated HOMO-LUMO gap was 4.105 eV, classifying it as a chemically hard molecule. nih.gov

| Parameter | Experimental (X-ray) Value | Theoretical (DFT) Value |

|---|---|---|

| C1–O1 Bond Length (Å) | 1.353 (2) | 1.376 |

| C15=N1 Bond Length (Å) | 1.273 (2) | 1.308 |

| Dihedral Angle between Rings (°) | 85.52 (10) | 65.73 |

Computational chemistry, particularly DFT, is instrumental in modeling reaction mechanisms and calculating reaction pathways. This approach allows for the determination of transition state structures and activation energies, providing a detailed, step-by-step understanding of how a chemical reaction proceeds.